Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

Catalog No.
S3054063
CAS No.
54431-23-1
M.F
C12H9NO4
M. Wt
231.207
Availability
In Stock
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Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

CAS Number

54431-23-1

Product Name

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

IUPAC Name

methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate

Molecular Formula

C12H9NO4

Molecular Weight

231.207

InChI

InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3

InChI Key

DSLTVUMEBBNFFJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1COC3=CC=CC=C32

solubility

not available

Organic Chemistry

Application Summary: In organic chemistry, this compound is utilized in the synthesis of chromeno[4,3-b]pyridine derivatives . These derivatives are significant due to their presence in a range of natural products and synthetic molecules with diverse biological activities.

Methods of Application: The synthesis involves a one-pot, catalyst-free reaction using 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol–water medium .

Results: The process yields functionalized chromeno[4,3-b]pyridine derivatives efficiently, highlighting the compound’s utility in creating complex heterocyclic scaffolds .

Pharmacology

Application Summary: Pharmacologically, Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a precursor in synthesizing isoxazole-linked glycol-conjugates, which have potential therapeutic applications .

Methods of Application: The synthesis employs metal-free routes, particularly advantageous for generating isoxazoles due to their biological significance in drug discovery .

Results: The metal-free synthetic routes yield isoxazole derivatives efficiently, contributing to the expansion of drug-like chemical space .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound’s derivatives show promise as potent antioxidant and antibacterial agents .

Methods of Application: Derivatives are synthesized via a one-pot green approach, characterized by IR, NMR, and X-ray crystallography, and tested against bacterial strains .

Results: The synthesized derivatives exhibit excellent antibacterial potential and promising antioxidant activities, as evidenced by various assays .

Biochemistry

Application Summary: Biochemically, the compound is involved in the synthesis of heterocyclic compounds that bind to biological targets, aiding in drug discovery .

Methods of Application: The compound undergoes cyclization and further reactions to yield bioactive isoxazole derivatives .

Materials Science

Application Summary: In materials science, the compound’s derivatives could be explored for their physicochemical properties and potential use in material development .

Methods of Application: The derivatives are synthesized using metal-free synthetic routes, which are environmentally friendly and cost-effective .

Results: The synthesis leads to a diverse collection of heterocyclic molecules, which could be beneficial for various material applications .

Environmental Science

Application Summary: Environmental science applications may involve the study of the compound’s impact on environmental systems or its role in green chemistry .

Methods of Application: The focus is on metal-free synthetic routes that minimize environmental impact and waste generation .

Results: The development of such routes contributes to sustainable practices in chemical synthesis, aligning with environmental conservation goals .

Cancer Research

Application Summary: This compound is instrumental in the discovery of novel CDK2 inhibitors, which are crucial in cancer treatment targeting tumor cells .

Methods of Application: A set of small molecules featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

Results: The compounds exhibited significant inhibitory activity against CDK2/cyclin A2, with some showing superior cytotoxic activities against various cancer cell lines .

Synthetic Methodology

Application Summary: The compound is used in developing environmentally friendly synthetic methods for constructing nitrogen-containing heterocyclic compounds .

Methods of Application: Functionalized chromeno[4,3-b]pyridine derivatives are synthesized via a one-pot, catalyst-free reaction in an ethanol–water medium .

Results: The synthesis avoids traditional recrystallization and chromatographic purification methods, contributing to greener chemistry practices .

Drug Design and Discovery

Application Summary: Derivatives of the compound are explored for their potential as drug candidates due to their diverse biological activities .

Methods of Application: The derivatives are synthesized through multicomponent reactions (MCRs), which are efficient and environmentally friendly .

Results: The approach facilitates the easy construction of complex organic heterocyclic molecules, enhancing drug discovery efforts .

Bioorganic Chemistry

Application Summary: In bioorganic chemistry, the compound’s derivatives are investigated for their interactions with biological macromolecules .

Methods of Application: The derivatives are synthesized by cycloaddition reactions of activated nitro compounds with alkenes or alkynes .

Results: The synthesized derivatives are screened for their biological activities, contributing to the understanding of bioorganic interactions .

Chemical Biology

Application Summary: The compound is used in chemical biology to study the biological effects of heterocyclic compounds .

Methods of Application: Isoxazolines and isoxazoles are synthesized from primary activated nitro compounds via 1,3-dipolar cycloaddition .

Results: These derivatives are then tested for their biological activities, providing insights into the biological relevance of such structures .

Green Chemistry

Application Summary: The compound plays a role in green chemistry by enabling the synthesis of heterocycles without the use of metal catalysts .

Methods of Application: The synthesis process is designed to be eco-friendly, using less-toxic materials and minimizing waste .

Results: This method aligns with the principles of green chemistry, promoting sustainable and environmentally responsible chemical practices .

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a heterocyclic compound characterized by its unique chromene and isoxazole structures. The compound features a fused chromeno and isoxazole ring system, which contributes to its distinctive chemical properties and biological activity. The molecular formula of methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is C11H9N1O3C_{11}H_{9}N_{1}O_{3} with a molecular weight of approximately 201.19 g/mol. Its structure can be visualized as a chromene ring fused to an isoxazole moiety, with a carboxylate group attached to the methyl ester.

Involving the derivatives of chromones and isoxazoles. One notable synthesis method involves the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride in basic conditions, leading to multiple products, including the target compound through oximation and subsequent cyclization processes . The reactions often yield several intermediates that can be further transformed into various derivatives.

The biological activity of methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate has been explored in several studies. Compounds with similar structures have shown promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique combination of chromene and isoxazole rings may contribute to these biological effects, making it a potential candidate for drug development .

Synthesis methods for methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate primarily involve:

  • Oximation Reaction: The reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride under basic conditions yields intermediates that can cyclize to form the desired compound.
  • 1,3-Dipolar Cycloaddition: This method involves cycloaddition reactions that can generate various isoxazole derivatives from chromene precursors .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through microwave irradiation, providing an efficient route for synthesizing isoxazole derivatives .

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate has potential applications in medicinal chemistry due to its biological activity. Its derivatives may serve as:

  • Anticancer Agents: Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth.
  • Anti-inflammatory Drugs: The unique structural features may modulate inflammatory pathways.
  • Antimicrobial Agents: The compound's efficacy against various pathogens could be explored further in pharmaceutical applications.

Interaction studies involving methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with specific biological targets related to inflammation and cancer pathways. Further research into its receptor binding affinities and metabolic pathways is necessary to elucidate its pharmacodynamics .

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate shares structural similarities with several other compounds in the chromene and isoxazole families. Some notable compounds include:

Compound NameStructure TypeUnique Features
Methyl 2H-chromene-3-carboxylateChromeneLacks isoxazole ring; simpler structure
Isoxazole-5(4H)-oneIsoxazoleContains only isoxazole; no chromene features
Benzopyrano[3,4-d]isoxazol-4-oneFused Ring SystemMore complex structure; potential for different biological activities

The uniqueness of methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate lies in its dual-ring system that combines both chromene and isoxazole functionalities, which may enhance its biological profile compared to simpler derivatives.

Hypervalent Iodine-Catalyzed Intramolecular Cycloaddition Strategies

Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), have emerged as efficient catalysts for constructing chromeno-isoxazole frameworks. Under "on-water" conditions, HTIB mediates the oxidative cyclization of β-hydroxyketoximes to form isoxazoline N-oxides, which subsequently undergo dehydration to yield methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate. This method eliminates the need for transition metals and operates via a nitrile oxide intermediate generated in situ from the oxime precursor. The reaction proceeds at ambient temperature in aqueous suspensions, achieving yields exceeding 80% while minimizing byproducts.

A key advantage of this approach is its regioselectivity. The iodine(III) center in HTIB facilitates electrophilic activation of the oxime, directing cyclization toward the chromene oxygen to form the isoxazole ring. Comparative studies in methanol versus water revealed that aqueous conditions enhance reaction efficiency due to hydrophobic packing effects, which stabilize transient intermediates.

Metal-Free Approaches for Isoxazole Annulation

Metal-free strategies prioritize sustainability and compatibility with bioactive molecule synthesis. One prominent method involves a one-pot, three-component reaction between 4-oxo-4H-chromene-3-carbaldehydes, malononitrile, and aromatic amines in an ethanol–water solvent system. This cascade process proceeds via Knoevenagel condensation, followed by nucleophilic attack and cyclodehydration, yielding functionalized chromeno[4,3-b]pyridine-isoxazole hybrids.

The ethanol–water mixture (3:1 v/v) plays a dual role: ethanol solubilizes organic reactants, while water drives the equilibrium toward cyclization through hydrophobic effects. This solvent combination achieves yields of 75–90% without requiring chromatographic purification. Notably, the absence of metal catalysts makes this route ideal for synthesizing pharmaceutical intermediates, as it avoids residual metal contamination.

Nitrile Oxide Cycloaddition Reactions in Chromeno-Isoxazole Frameworks

Nitrile oxide [3+2] cycloadditions provide a versatile route to isoxazole rings. In this approach, hydroxylamine hydrochloride reacts with 4-chloro-3-formylcoumarin to generate a nitrile oxide intermediate, which undergoes intramolecular cycloaddition with the chromene alkene. Hypervalent iodine reagents like HTIB accelerate nitrile oxide formation from oximes, enabling reactions with terminal alkynes or enol ethers to construct the isoxazole moiety.

Regioselectivity in these reactions is governed by frontier molecular orbital interactions. Nitrile oxides, as 1,3-dipoles, preferentially react with electron-deficient alkenes in the chromene system, favoring the formation of the 3,4-d fused isomer over alternative regioisomers. Microwave-assisted conditions have been employed to reduce reaction times from days to hours while maintaining yields above 70%.

Solvent and Catalyst Optimization in Regioselective Syntheses

Solvent choice critically impacts reaction efficiency and regioselectivity. A comparative analysis of synthetic routes reveals the following trends:

ConditionSolvent SystemYield (%)Regioselectivity
HTIB-mediated cyclizationWater82–88>95% 3,4-d isomer
Metal-free annulationEthanol–water (3:1)75–9085–90% 3,4-d isomer
Nitrile oxide cycloadditionDichloromethane65–7870–80% 3,4-d isomer

Water-based systems outperform organic solvents due to enhanced transition-state stabilization and reduced side reactions. Catalyst loading also affects outcomes: HTIB concentrations above 1.2 equivalents induce overoxidation, while sub-stoichiometric amounts slow cyclization kinetics. For metal-free routes, increasing the water content beyond 25% in ethanol–water mixtures precipitates the product, simplifying isolation but slightly reducing yield.

X-ray Crystallographic Studies of Chromeno-Isoxazole Derivatives

Single crystal X-ray diffraction analysis has provided crucial insights into the three-dimensional molecular architecture of chromeno-isoxazole derivatives, offering detailed structural parameters that are essential for understanding the conformational behavior of these fused heterocyclic systems [1] [2]. The crystallographic investigation of related compounds reveals fundamental structural characteristics that can be extrapolated to methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate.

Crystallographic studies of 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile demonstrate that these compounds typically crystallize in monoclinic space groups, specifically P21/c, with unit cell dimensions of a = 6.6869(8) Å, b = 15.8326(19) Å, and c = 15.237(2) Å [1]. The beta angle of 100.663° indicates a slight deviation from orthogonal symmetry, which is characteristic of this structural class [1]. The refinement quality achieved an R-factor of 6.0%, confirming the reliability of the structural determination [1].

The triclinic crystal system has also been observed in methyl 3-(2-methoxyphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate, which crystallizes in space group P-1 with unit cell parameters a = 9.4804(4) Å, b = 9.6401(4) Å, c = 10.7013(5) Å [15]. The alpha, beta, and gamma angles of 81.308(2)°, 67.801(2)°, and 69.085(2)° respectively indicate significant deviation from orthogonal geometry [15]. This structural arrangement results in a calculated density of 1.333 Mg/m³ and a molecular volume of 845.71(6) ų [15].

Table 1: X-ray Crystallographic Data for Chromeno-Isoxazole Derivatives

CompoundEmpirical FormulaMolecular WeightCrystal SystemSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)Beta Angle (°)R-factor (%)
3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrileC19H16N2O2304.34MonoclinicP21/c6.686915.832615.2370100.6636.0
Methyl 3-(2-methoxyphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylateC19H17NO5339.34TriclinicP-19.48049.640110.701367.8014.0
3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrileC17H12N2O2292.29MonoclinicP21/c10.438014.97409.164096.0705.2

The molecular packing arrangements in these crystals are stabilized through intermolecular hydrogen bonding interactions, particularly C-H···O and C-H···N contacts [1] [15]. These weak hydrogen bonds form characteristic ring motifs, such as R₂²(8) patterns, which contribute significantly to crystal stability [1]. The crystal packing analysis reveals that molecules are linked by weak C-H···O hydrogen bonds with distances of approximately 2.42 Å, forming extended chains along specific crystallographic axes [15].

Spectroscopic Characterization via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for chromeno-isoxazole carboxylates through detailed analysis of chemical shifts, coupling patterns, and integration ratios [17] [21]. The proton nuclear magnetic resonance spectra of ethyl chromeno[3,2-c]isoxazole-3-carboxylate derivatives exhibit characteristic signals that enable precise structural assignment [17].

The isoxazole ring protons typically appear as distinctive doublets in the range of 5.97-6.03 parts per million, with coupling constants of approximately 7.0-7.2 hertz [17]. The carboxylate ester methylene protons manifest as quartet patterns around 4.34-4.36 parts per million due to coupling with the adjacent methyl group [17]. Methoxy substituents, when present, generate sharp singlets at 3.83-3.86 parts per million [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylate group resonating between 172.9-174.3 parts per million, consistent with ester functionality [17]. The isoxazole carbon atoms appear in the range of 150.8-151.7 parts per million, reflecting the electron-deficient nature of this heterocyclic system [17]. The aromatic carbons of the chromeno moiety typically resonate between 107.8-129.6 parts per million [17].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for Chromeno-Isoxazole Carboxylates

Compound¹H Nuclear Magnetic Resonance δ (parts per million) - Isoxazole CH¹H Nuclear Magnetic Resonance δ (parts per million) - CH₂ (ester)¹H Nuclear Magnetic Resonance δ (parts per million) - OCH₃¹³C Nuclear Magnetic Resonance δ (parts per million) - C=O¹³C Nuclear Magnetic Resonance δ (parts per million) - Isoxazole CMelting Point (°C)
Ethyl 7-methoxy-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylate5.974.353.83174.3151.7167-168
Ethyl 6-methoxy-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylate5.984.343.86172.9151.4120-121
Ethyl 7-chloro-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylate6.034.36-173.3150.8142-144

High-resolution mass spectrometry employing electrospray ionization provides precise molecular weight determination and fragmentation patterns characteristic of chromeno-isoxazole derivatives [17]. The molecular ion peaks [M+H]⁺ for ethyl chromeno-isoxazole carboxylates appear at mass-to-charge ratios corresponding to their calculated molecular weights with excellent accuracy [17]. For instance, ethyl 7-methoxy-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylate exhibits a calculated [M+H]⁺ of 292.0816 and found value of 292.0816, representing zero mass error [17].

Table 3: Mass Spectrometry Data for Chromeno-Isoxazole Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺ (mass/charge)Found [M+H]⁺ (mass/charge)Mass Error (parts per million)
Ethyl 7-methoxy-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylateC14H14NO6292.0816292.08160.0
Ethyl 6-methoxy-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylateC14H14NO6292.0816292.08170.3
Ethyl 7-bromo-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylateC13H11BrNO5339.9815339.98170.6
Ethyl 7-chloro-9-oxo-3,3a-dihydro-9H-chromeno[3,2-c]isoxazole-3-carboxylateC13H11ClNO5296.0320296.03200.0

The fragmentation patterns observed in mass spectrometry reveal characteristic losses corresponding to neutral molecules such as carbon monoxide, ethyl groups, and carboxylate functionalities [10]. These fragmentation pathways provide valuable structural information and confirm the presence of specific functional groups within the chromeno-isoxazole framework [10].

Dihedral Angle Analysis of Fused Heterocyclic Systems

Conformational analysis through dihedral angle measurements reveals the spatial relationships between different ring systems in chromeno-isoxazole derivatives, providing crucial insights into molecular flexibility and preferred conformations [1] [13] [15]. The dihedral angles between various ring components significantly influence the overall molecular geometry and potentially affect chemical reactivity and biological activity [6] [7].

In methyl 3-(2-methoxyphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate, the dihedral angle between the pyran ring and the adjacent benzene ring measures 5.86(5)°, indicating near-coplanarity of these ring systems [15]. This small dihedral angle suggests minimal steric hindrance and potential for extended conjugation between the aromatic systems [15].

The chromeno ring system, formed by the fusion of benzene and pyran rings, exhibits a dihedral angle of 11.87(5)° with the isoxazole ring [15]. This moderate deviation from planarity may be attributed to the steric interactions between the substituents and the inherent strain in the fused ring system [15]. The dihedral angle between the benzene ring and the isoxazole ring measures 7.71(6)°, while the pyran-isoxazole dihedral angle is 13.40(5)° [15].

Table 4: Dihedral Angles in Fused Heterocyclic Systems

CompoundPyran-Benzene Dihedral Angle (°)Chromeno-Isoxazole Dihedral Angle (°)Benzene-Isoxazole Dihedral Angle (°)Pyran-Isoxazole Dihedral Angle (°)Phenyl Ring Tilt Angle (°)Ring Conformation
3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile----34.37Sofa (pyran)
Methyl 3-(2-methoxyphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate5.8611.877.7113.40-Half-chair (pyran), Envelope (isoxazole)
3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile14.957.836.42--Half-chair (pyran)

The pyran ring in these systems predominantly adopts a half-chair conformation, as determined through puckering parameter analysis using the Cremer-Pople method [13] [15]. The puckering parameters for the pyran ring typically include q₂ = 0.395(1) Å, q₃ = -0.296(1) Å, and QT = 0.494(1) Å [15]. These values confirm the half-chair geometry and provide quantitative measures of ring distortion [15].

The isoxazole ring exhibits an envelope conformation with the carbon atom bonded to the substituent group serving as the flap [15]. The puckering parameters for the isoxazole ring include q₂ = 0.246(1) Å and Φ₂ = 143.9(3)° [15]. This envelope conformation is characteristic of five-membered heterocyclic rings and contributes to the overall molecular flexibility [15].

Conformational flexibility analysis reveals that chromeno-isoxazole systems can undergo interconversion between different conformational states, particularly involving rotation around specific dihedral angles [6] [7]. Molecular dynamics simulations and computational studies have demonstrated that these conformational changes can be induced by external factors such as temperature and solvent environment [7] [20].

XLogP3

1.8

Dates

Last modified: 08-18-2023

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